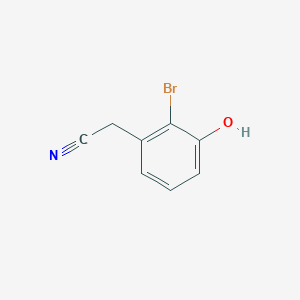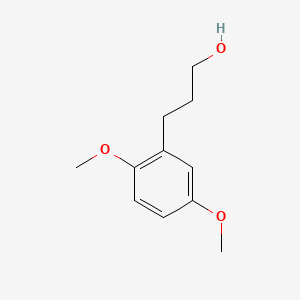
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran ring substituted with a methyl group and a butan-1-amine chain, making it a unique structure with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Substitution with Methyl Group:
Attachment of Butan-1-amine Chain: The butan-1-amine chain can be attached through nucleophilic substitution reactions, where the benzofuran derivative reacts with a suitable butan-1-amine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A structurally related compound with similar chemical properties.
Benzofuran-5-yl)propan-2-amine: Another benzofuran derivative with a different side chain.
Methallylescaline: A compound with a benzofuran ring and a different substitution pattern.
Uniqueness
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10-8-12-9-11(4-2-3-7-14)5-6-13(12)15-10/h5-6,9-10H,2-4,7-8,14H2,1H3 |
InChI 键 |
YUJBZRRTKQHHDG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(O1)C=CC(=C2)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








